1366000-58-9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

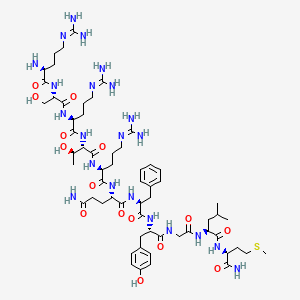

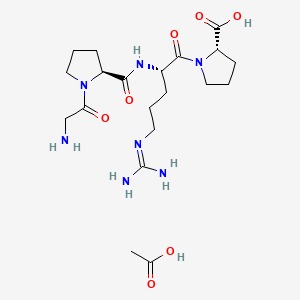

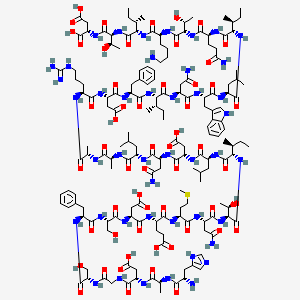

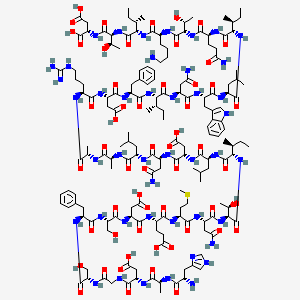

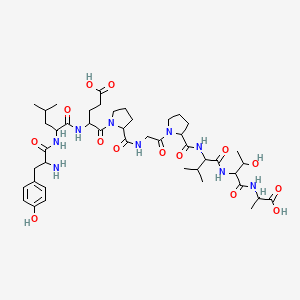

The compound with the Chemical Abstracts Service number 1366000-58-9 is known as Atrial Natriuretic Peptide (1-28), human, porcine Acetate. This compound is a 28-amino acid hormone naturally produced and released by the human heart in response to cardiac injury or mechanical stretch. It is a stimulator of particulate guanylate cyclase and has been found to protect isolated cardiomyocytes from reoxygenation-induced hypercontracture by increasing cyclic guanosine monophosphate synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Atrial Natriuretic Peptide (1-28), human, porcine Acetate is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods

In industrial settings, the production of Atrial Natriuretic Peptide (1-28), human, porcine Acetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified and characterized to ensure its quality and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

Atrial Natriuretic Peptide (1-28), human, porcine Acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Oxidation reactions can affect the methionine and cysteine residues within the peptide, potentially altering its biological activity .

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.

Major Products Formed

The major products formed from the hydrolysis of Atrial Natriuretic Peptide (1-28), human, porcine Acetate are smaller peptide fragments and free amino acids. Oxidation reactions can lead to the formation of methionine sulfoxide and cysteine sulfonic acid .

Applications De Recherche Scientifique

Atrial Natriuretic Peptide (1-28), human, porcine Acetate has a wide range of scientific research applications:

Cardiovascular Research: It is used to study its protective effects on cardiomyocytes and its role in regulating blood pressure and fluid balance.

Metabolic Studies:

Endocrinology: The peptide is studied for its effects on hormone secretion and its interactions with other endocrine pathways.

Pharmacology: It serves as a model compound for developing new drugs targeting guanylate cyclase and related pathways

Mécanisme D'action

Atrial Natriuretic Peptide (1-28), human, porcine Acetate exerts its effects by binding to particulate guanylate cyclase receptors on the surface of target cells. This binding activates the enzyme, leading to an increase in cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate levels result in various physiological effects, including vasodilation, natriuresis, and inhibition of endothelin-1 secretion .

Comparaison Avec Des Composés Similaires

Similar Compounds

Brain Natriuretic Peptide (BNP): Another member of the natriuretic peptide family, BNP has similar cardiovascular effects but differs in its amino acid sequence and receptor specificity.

C-type Natriuretic Peptide (CNP): CNP primarily acts on the central nervous system and has distinct physiological roles compared to Atrial Natriuretic Peptide (1-28), human, porcine Acetate.

Uniqueness

Atrial Natriuretic Peptide (1-28), human, porcine Acetate is unique in its ability to protect cardiomyocytes from reoxygenation-induced hypercontracture and its role in stimulating lipolysis during exercise. Its specific interaction with particulate guanylate cyclase and the resulting increase in cyclic guanosine monophosphate levels distinguish it from other natriuretic peptides .

Propriétés

Numéro CAS |

1366000-58-9 |

|---|---|

Formule moléculaire |

C₁₂₇H₂₀₃N₄₅O₃₉S₃.C₂H₄O₂ |

Poids moléculaire |

3140.50 |

Séquence |

One Letter Code: SLRRSSCFGGRMDRIGAQSGLGCNSFRY (Disulfide bridge: Cys7-Cys23) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.